Cyclohexyl(1-methylaziridin-2-yl)methanone
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Overview
Description
Cyclohexyl(1-methylaziridin-2-yl)methanone is a chemical compound with the molecular formula C10H17NO. It is a member of the aziridine family, which are three-membered nitrogen-containing heterocycles. This compound is known for its unique structure, which combines a cyclohexyl group with a methylaziridine moiety, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(1-methylaziridin-2-yl)methanone typically involves the reaction of cyclohexanone with methylaziridine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aziridine, followed by nucleophilic attack on the carbonyl carbon of cyclohexanone. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(1-methylaziridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, mild heating, and sometimes the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aziridines and their derivatives.
Scientific Research Applications
Cyclohexyl(1-methylaziridin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl(1-methylaziridin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can result in the inhibition or activation of specific pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylaziridine: A simpler aziridine compound with similar reactivity but lacking the cyclohexyl group.
Cyclohexanone: Shares the cyclohexyl moiety but lacks the aziridine ring.
Aziridine: The parent compound of the aziridine family, with a simpler structure.
Uniqueness
Cyclohexyl(1-methylaziridin-2-yl)methanone is unique due to its combination of a cyclohexyl group and a methylaziridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
63226-85-7 |
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Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
cyclohexyl-(1-methylaziridin-2-yl)methanone |
InChI |
InChI=1S/C10H17NO/c1-11-7-9(11)10(12)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |
InChI Key |
UKXBIJYPWLTLOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC1C(=O)C2CCCCC2 |
Origin of Product |
United States |
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